molecular formula C20H25N3O2S B11360395 2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide

2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11360395
M. Wt: 371.5 g/mol
InChI Key: LJLMECONMQLFQU-UHFFFAOYSA-N
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Description

2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

The synthesis of 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyridine ring.

    Carbamoylation: The tert-butylcarbamoyl group is introduced through a reaction with tert-butyl isocyanate.

    Final Coupling: The final product is obtained by coupling the intermediate compounds under specific conditions, often involving catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE include:

    2-{[(METHYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE: This compound has a similar structure but with a methylcarbamoyl group instead of a tert-butylcarbamoyl group.

    2-{[(ETHYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE: This compound features an ethylcarbamoyl group, offering different steric and electronic properties.

The uniqueness of 2-{[(TERT-BUTYLCARBAMOYL)METHYL]SULFANYL}-4,6-DIMETHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

2-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C20H25N3O2S/c1-13-11-14(2)21-19(26-12-16(24)23-20(3,4)5)17(13)18(25)22-15-9-7-6-8-10-15/h6-11H,12H2,1-5H3,(H,22,25)(H,23,24)

InChI Key

LJLMECONMQLFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C(=O)NC2=CC=CC=C2)SCC(=O)NC(C)(C)C)C

Origin of Product

United States

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